2-(4-ethoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an ethoxyphenyl group, a piperidinyl group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyphenyl, is prepared through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Alkyne Formation: The ethoxyphenyl intermediate undergoes a Sonogashira coupling reaction with 4-bromo-1-butyne in the presence of a palladium catalyst and a copper co-catalyst to form the alkyne intermediate.
Piperidinyl Substitution: The alkyne intermediate is then reacted with piperidine under basic conditions to introduce the piperidinyl group.
Acetamide Formation: Finally, the resulting compound is acetylated using acetic anhydride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or ethoxyphenyl groups using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives at the piperidinyl or ethoxyphenyl groups.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide
- 2-(4-ethoxyphenyl)-N-(4-(morpholin-1-yl)but-2-yn-1-yl)acetamide
- 2-(4-ethoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propionamide
Uniqueness
2-(4-ethoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxyphenyl group enhances its lipophilicity, while the piperidinyl group contributes to its potential biological interactions. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(4-piperidin-1-ylbut-2-ynyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-2-23-18-10-8-17(9-11-18)16-19(22)20-12-4-7-15-21-13-5-3-6-14-21/h8-11H,2-3,5-6,12-16H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGSIBVOFNNZMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC#CCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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